molecular formula C21H26N2O3 B2475077 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 2034359-26-5

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No. B2475077
CAS RN: 2034359-26-5
M. Wt: 354.45
InChI Key: WHFADRJQVXKFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that is used in the treatment of non-small cell lung cancer (NSCLC). The drug has been developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.

Scientific Research Applications

Antimitotic Compounds and Structural Analysis Azetidin-2-ones, including structures similar to 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone, have been studied for their antimitotic properties. Research has shown that azetidin-2-ones with various substituents exhibit significant antimitotic activity, highlighting the potential of these compounds in cancer research and therapy. The detailed structural analysis of these compounds provides insights into their biological activity and mechanism of action (Twamley, O’Boyle, & Meegan, 2020).

Photophysical Properties and Singlet Oxygen Generation The synthesis of aza-BODIPYs, which include structures bearing a naphthyl group similar to the compound , demonstrates the effect of extended π-conjugation on photophysical properties. These compounds, particularly those with naphthyl groups, show significant shifts in absorption and emission maxima, indicating potential applications in materials science and photodynamic therapy. The study also explores their capability for efficient singlet oxygen generation, suggesting a role in medical applications such as cancer treatment (Jiang et al., 2015).

Antioxidant and Anticancer Activity Research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural features with this compound, has revealed significant antioxidant and anticancer activities. These derivatives demonstrate enhanced antioxidant properties compared to ascorbic acid and exhibit cytotoxicity against specific cancer cell lines, underscoring their potential in developing new anticancer therapies (Tumosienė et al., 2020).

Anticonvulsant Activity and Pharmacophoric Models Studies on semicarbazones and oxadiazoles related to this compound have explored their anticonvulsant activities. By designing compounds based on a pharmacophoric model with four binding sites, researchers have identified structures that meet the necessary requirements for anticonvulsant efficacy. This research contributes to our understanding of the structural features critical for anticonvulsant activity and may guide the development of new therapeutics (Rajak et al., 2010).

Synthesis and Characterization of Novel Compounds The synthesis of novel heterocyclic compounds, including those similar to the target compound, has been explored for their potential in various applications. Research detailing the synthesis, optical, and thermal properties of such compounds provides valuable information on their stability and potential uses in material science and pharmaceuticals (Shruthi et al., 2019).

properties

IUPAC Name

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-8-10-22(11-9-19)18-13-23(14-18)21(24)15-26-20-7-6-16-4-2-3-5-17(16)12-20/h2-7,12,18-19H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFADRJQVXKFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.